molecular formula C11H10O3 B024990 Methyl 3-(4-formylphenyl)acrylate CAS No. 7560-50-1

Methyl 3-(4-formylphenyl)acrylate

Cat. No. B024990
CAS RN: 7560-50-1
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
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Description

  • Methyl 3-(4-formylphenyl)acrylate is a chemical compound studied for its diverse chemical reactions and potential applications in various fields.

Synthesis Analysis

  • The synthesis of Methyl 3-(4-formylphenyl)acrylate and similar compounds involves various chemical reactions, including one-pot reactions and free radical polymerization processes. An example is the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate through a one-pot three-component reaction, stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Molecular Structure Analysis

  • The molecular structure of Methyl 3-(4-formylphenyl)acrylate derivatives is characterized by specific lattice parameters, hydrogen bonding, and interactions between different groups. For instance, the title compound in Khan et al.'s study forms H-bonded dimers in the crystal lattice (Khan et al., 2013).

Chemical Reactions and Properties

  • Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including polymerization and complex formation with metal ions. For example, its derivatives can polymerize through free radical techniques and form complexes with different metal ions, indicating the versatility of the compound in chemical synthesis (Nanjundan et al., 2004).

Physical Properties Analysis

  • The physical properties of Methyl 3-(4-formylphenyl)acrylate and its derivatives include their crystalline nature, melting points, and thermal stability. These properties vary depending on the specific derivatives and reaction conditions used in their synthesis (Xiao-jian, 2010).

Chemical Properties Analysis

  • The chemical properties of Methyl 3-(4-formylphenyl)acrylate derivatives are influenced by their molecular structure and the presence of different functional groups. These properties are crucial in determining their reactivity and potential applications in various chemical processes (Gemmell et al., 1985).

Scientific Research Applications

Acrylates, including “Methyl 3-(4-formylphenyl)acrylate”, are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises of esters which contains vinyl groups . Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . These kinds of materials are used in sundry applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .

“Methyl 3-(4-formylphenyl)acrylate” is an important organic synthesis intermediate, commonly used in the synthesis of various drugs, photosensitizers, and dyes . Here are some more applications:

  • Pharmaceutical Industry : It is used in the synthesis of various drugs . The specific drugs and the methods of synthesis would depend on the drug being synthesized.

  • Photosensitizers : Photosensitizers are chemicals that absorb light and transfer the energy to other molecules. “Methyl 3-(4-formylphenyl)acrylate” can be used in the synthesis of these photosensitizers .

  • Dye Industry : This compound can also be used in the synthesis of dyes . The specific dyes and the methods of synthesis would depend on the dye being synthesized.

  • Flavoring and Fragrance Ingredient : Due to its aromatic odor, it can be used as a flavoring and fragrance ingredient . It has applications in the perfume and fragrance industry .

  • Organic Synthesis Intermediate : It can be used as an intermediate in various organic synthesis reactions .

  • Perfume and Fragrance Industry : Due to its aromatic odor, it also has applications in the perfume and fragrance industry .

“Methyl 3-(4-formylphenyl)acrylate” is a type of acrylate, which are widely used in various fields due to their diverse properties . Here are some additional potential applications:

  • Adhesives : Acrylates can be used in the production of adhesives due to their strong bonding properties .

  • Textiles : Acrylates can be used in the textile industry for various purposes, such as improving fabric durability and resistance to environmental conditions .

  • Biomedical Applications : Acrylates are used in many biomedical applications, such as the production of contact lenses and bone cements .

  • Paints and Coatings : Acrylates are commonly used in paints and coatings due to their excellent adhesion, flexibility, and resistance to heat and UV radiation .

  • Cosmetics : Acrylates are used in cosmetics due to their ability to form films, making them useful in products like nail polish and mascara .

  • Orthopedics : Acrylates are used in orthopedics, particularly in the production of bone cements .

properties

IUPAC Name

methyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMLLMZXPRPNG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-formylphenyl)acrylate

CAS RN

58045-41-3
Record name methyl (2E)-3-(4-formylphenyl)prop-2-enoate
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